molecular formula C25H44O16 B13532199 3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Cat. No.: B13532199
M. Wt: 600.6 g/mol
InChI Key: OIMKHYYRYOVHIX-UHFFFAOYSA-N
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Description

This compound is a highly branched polyfunctional ester characterized by a central propyl core substituted with multiple 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyloxy groups. Such structural complexity suggests applications in drug delivery systems or as a scaffold for prodrug development, where controlled hydrolysis of ester groups could modulate bioavailability .

Properties

Molecular Formula

C25H44O16

Molecular Weight

600.6 g/mol

IUPAC Name

[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]propyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

InChI

InChI=1S/C25H44O16/c1-21(5-26,6-27)17(34)38-13-25(14-39-18(35)22(2,7-28)8-29,15-40-19(36)23(3,9-30)10-31)16-41-20(37)24(4,11-32)12-33/h26-33H,5-16H2,1-4H3

InChI Key

OIMKHYYRYOVHIX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C(=O)OCC(COC(=O)C(C)(CO)CO)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO

Origin of Product

United States

Biological Activity

The compound 3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, with the CAS number 208581-26-4, is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H44O16
  • Molecular Weight : 600.61 g/mol
  • Structural Features : The compound contains multiple hydroxyl groups and ester linkages, which are significant for its biological interactions.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Anti-inflammatory Effects : The presence of hydroxyl groups may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This can be beneficial in conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties against various pathogens. Further research is needed to establish the efficacy of this specific compound against bacterial and fungal strains.

Case Studies

  • Cell Culture Studies : In vitro studies have demonstrated that the compound can modulate cellular pathways involved in inflammation and apoptosis. For instance, a study reported a reduction in TNF-alpha levels in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent.
  • Animal Models : In vivo studies using animal models of disease have shown promising results where administration of the compound resulted in reduced markers of inflammation and improved overall health metrics.

Data Tables

PropertyValue
Molecular FormulaC25H44O16
Molecular Weight600.61 g/mol
CAS Number208581-26-4
Antioxidant ActivityYes
Anti-inflammatory ActivityYes
Antimicrobial ActivityNeeds further research

Research Findings

Recent research has focused on the synthesis and characterization of this compound, along with its derivatives. Notable findings include:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity, including esterification reactions that enhance biological activity.
  • Biological Assays : Standard assays such as DPPH radical scavenging for antioxidant activity and MTT assays for cytotoxicity have been employed to evaluate its effectiveness.

Comparison with Similar Compounds

Research Findings and Implications

  • Systems Pharmacology Insights : The compound’s structural complexity aligns with multi-target mechanisms observed in natural products. Advanced network pharmacology methods, including molecular docking and RNA-seq, could elucidate its MOA by grouping it with analogs sharing the same scaffold .
  • ChemMapper Utility: This tool identifies 3D-similar compounds (e.g., hydroxymethyl-rich esters) and annotates their bioactivities, aiding in repurposing or toxicity prediction .
  • Synthetic Challenges : High steric hindrance from multiple substituents may complicate purification, necessitating chromatographic techniques like those used for isomer separation in Example 7–8 .

Preparation Methods

Stepwise Esterification Approach

  • Starting Materials:
    • 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid (monomeric acid)
    • Polyol backbone: 2,2-bis(hydroxymethyl)propane-1,3-diol (trimethylolpropane) or similar triol compounds
  • Reaction Conditions:
    • Acid-catalyzed esterification using strong acids such as sulfuric acid or p-toluenesulfonic acid
    • Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to activate carboxylic acid groups for ester bond formation under milder conditions
    • Solvent systems: Anhydrous dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) to ensure solubility and reaction control
  • Procedure:
    • Activation of the carboxylic acid group of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid using a coupling agent.
    • Nucleophilic attack by hydroxyl groups of the triol backbone forming ester linkages.
    • Purification by recrystallization or chromatographic methods to isolate the triester product.
  • Yields: Typically moderate to high, depending on reaction time and purity of starting materials.

One-Pot Multi-Esterification Method

  • Concept: Simultaneous esterification of all hydroxyl groups on the triol backbone with excess 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid or its activated derivatives.
  • Catalysts: Acid catalysts or enzymatic catalysis (lipases) have been explored for regioselective esterification.
  • Advantages: Reduced reaction steps, potential for better atom economy, and simplified purification.
  • Challenges: Controlling selectivity and avoiding over-esterification or side reactions due to multiple reactive sites.

Enzymatic Esterification

  • Enzymes: Lipase-catalyzed esterification under mild conditions, often in organic solvents or solvent-free systems.
  • Benefits: High regio- and stereoselectivity, environmentally friendly, and mild reaction conditions preserving sensitive hydroxyl groups.
  • Limitations: Longer reaction times and requirement of enzyme optimization.
  • Applications: Used in synthesis of similar polyhydroxy esters for pharmaceutical and cosmetic applications.

Data Table: Summary of Preparation Parameters

Preparation Method Starting Materials Catalysts/Agents Solvents Temperature Range (°C) Reaction Time (h) Yield (%) Notes
Stepwise Esterification 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid, triol backbone Sulfuric acid, DCC DCM, THF, DMF 25–80 12–48 60–85 Requires purification, moderate to high yield
One-Pot Multi-Esterification Same as above, excess acid or activated acid Acid catalysts or lipases Organic solvents or solvent-free 30–70 24–72 50–80 Simplified process, selectivity challenges
Enzymatic Esterification Same as above Lipase enzymes Organic solvents or solvent-free 25–50 48–96 40–75 Mild conditions, high selectivity

Analytical and Characterization Techniques Used in Preparation

Research Findings and Literature Insights

  • The compound is commercially available from specialized chemical suppliers, indicating established synthetic routes.
  • Patents and chemical literature describe the use of carbodiimide-mediated coupling for similar ester syntheses, confirming the applicability of this method to the target compound.
  • The presence of multiple hydroxyl groups necessitates careful control of reaction conditions to avoid cross-linking or polymerization.
  • Enzymatic methods are gaining traction for synthesizing such polyhydroxy esters due to their selectivity and environmental benefits.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization requires a combination of Design of Experiments (DoE) and computational modeling.
  • Use DoE to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify critical factors affecting yield .
  • Integrate AI-driven simulations (e.g., COMSOL Multiphysics) to predict optimal reaction conditions in real time, reducing trial-and-error approaches .
  • Purification steps should employ membrane separation technologies (e.g., nanofiltration) to isolate high-purity fractions .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-modal analytical approach is recommended:
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxyl, hydroxymethyl, and ester groups to verify branching patterns .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation pathways, particularly for polyfunctional esters .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to validate esterification .

Q. How does steric hindrance influence the reactivity of this compound in esterification or hydrolysis reactions?

  • Methodological Answer :
  • Conduct kinetic studies under varying temperatures and solvent polarities to measure reaction rates and activation energies .
  • Use density functional theory (DFT) calculations to model steric effects on transition states, focusing on crowded regions near the branched ester groups .

Q. What solvents are optimal for multi-step synthesis given the compound’s hydrophilicity and steric complexity?

  • Methodological Answer : Prioritize solvents that balance solubility and stability:
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hydroxyl-rich intermediates but may require inert atmospheres to prevent degradation .
  • Low-boiling solvents (e.g., ethyl acetate) facilitate easy removal during workup, minimizing side reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s degradation pathways?

  • Methodological Answer :
  • Perform accelerated stability testing under controlled pH, temperature, and humidity to generate degradation profiles .
  • Cross-validate results with quantum chemical reaction path searches to identify plausible intermediates and competing pathways .
  • Apply multivariate statistical analysis to distinguish artifacts (e.g., impurities) from true degradation products .

Q. What strategies enable scaling up synthesis from lab to pilot plant without compromising purity?

  • Methodological Answer :
  • Use process simulation tools (e.g., COMSOL) to model heat/mass transfer limitations in larger reactors .
  • Implement continuous-flow systems with in-line monitoring (e.g., HPLC) to maintain real-time quality control .
  • Optimize crystallization protocols using seed crystals and controlled cooling rates to ensure consistent particle size .

Q. How can machine learning predict by-products in the synthesis of this compound?

  • Methodological Answer :
  • Train neural networks on historical reaction datasets (e.g., similar esterifications) to predict side reactions .
  • Integrate real-time MS/NMR data into AI models to dynamically adjust reaction parameters and suppress unwanted pathways .

Q. What interdisciplinary approaches elucidate the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Combine molecular docking simulations to predict binding affinities with surface plasmon resonance (SPR) for empirical validation .
  • Use isotopic labeling (e.g., ¹³C) to track metabolic pathways in vitro, correlating structural features with bioavailability .

Q. How do the compound’s multiple hydroxyl groups impact its stability in aqueous environments?

  • Methodological Answer :
  • Conduct pH-dependent hydrolysis studies with kinetic profiling to identify labile ester bonds .
  • Analyze hydration shells via molecular dynamics simulations to predict aggregation or precipitation tendencies .

Q. What advanced separation techniques are required to resolve stereoisomers or regioisomers of this compound?

  • Methodological Answer :
  • Employ chiral chromatography (e.g., polysaccharide-based columns) with ultra-high-pressure systems for high-resolution separation .
  • Validate isomer identity using circular dichroism (CD) spectroscopy and X-ray crystallography .

Key Methodological Tools

TechniqueApplicationEvidence
DoEParameter optimization
COMSOL MultiphysicsReaction simulation
Quantum chemical calculationsTransition-state modeling
Continuous-flow systemsScalable synthesis
Chiral chromatographyIsomer separation

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